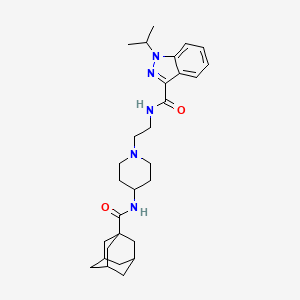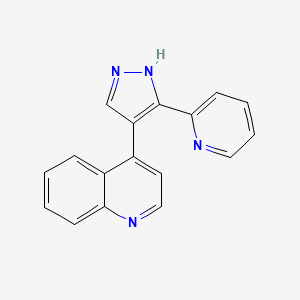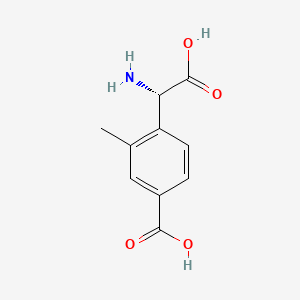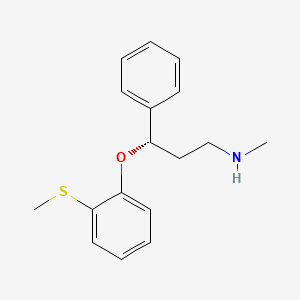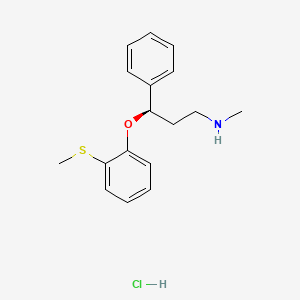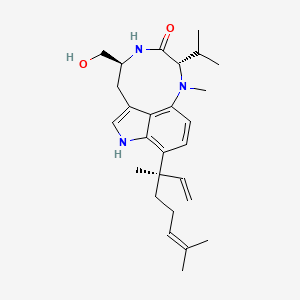
Lyngbyatoxin a
作用机制
生化分析
Biochemical Properties
Lyngbyatoxin A is a terpenoid indole alkaloid that belongs to the class of non-ribosomal peptides . It contains a nucleophilic indole ring that plays a crucial role in the activation of protein kinases . Specifically, this compound interacts with protein kinase C (PKC), a family of enzymes involved in various cellular processes . The interaction between this compound and PKC leads to the activation of the enzyme, which subsequently phosphorylates various target proteins, influencing cell proliferation, differentiation, and apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to activate protein kinase C, which plays a role in the regulation of cell proliferation, apoptosis, differentiation, migration, and adhesion . The activation of PKC by this compound leads to the phosphorylation of several downstream targets, including RAF1, BCL2, and CSPG4 . This activation influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its tumor-promoting activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and activation of protein kinase C . This activation occurs through the interaction of this compound with the diacylglycerol (DAG) binding site on PKC, mimicking the natural activators of the enzyme . Once activated, PKC phosphorylates various target proteins, leading to changes in gene expression and cellular function . Additionally, this compound has been shown to inhibit the p53-mediated activation of IGFBP3 in glioma cells, providing an anti-apoptotic effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation or interaction with other molecules . Long-term exposure to this compound has been shown to cause persistent activation of protein kinase C, leading to sustained changes in cellular function and gene expression . These long-term effects can contribute to the development of tumors and other pathological conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild skin irritation and inflammation . At higher doses, it can lead to severe blistering, tissue damage, and carcinogenesis . Studies have shown that there is a threshold dose above which the toxic effects of this compound become significantly more pronounced . Additionally, high doses of this compound can cause systemic toxicity, affecting multiple organs and systems .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with protein kinase C . The activation of PKC by this compound leads to the phosphorylation of various metabolic enzymes, altering their activity and affecting metabolic flux . Additionally, this compound can influence the levels of certain metabolites by modulating the expression of genes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues can also be influenced by its binding to extracellular matrix components and other molecules .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function can be influenced by its localization, as it interacts with different biomolecules in these compartments . For example, in the cytoplasm, this compound can activate protein kinase C, while in the nucleus, it can modulate gene expression by interacting with transcription factors and other nuclear proteins . Additionally, post-translational modifications of this compound can influence its targeting to specific subcellular compartments .
准备方法
合成路线和反应条件: 特乐定 A1 主要通过链霉菌的生物合成产生。 其产生的生物合成基因簇已在蓝藻 Moorea producens 的基因组中被鉴定出来 . 生物合成涉及多个酶促反应,包括氧化性分子内 C-N 键形成反应、区域和立体选择性反式异戊二烯化反应以及甲基化触发的萜烯环化 .
工业生产方法: 特乐定 A1 的工业生产涉及在受控条件下培养链霉菌菌株。 然后使用乙酸乙酯等溶剂提取发酵液,并使用高效液相色谱 (HPLC) 纯化化合物 .
化学反应分析
反应类型: 特乐定 A1 会发生各种化学反应,包括氧化、还原和取代。 该化合物独特的结构使其能够参与有机合成中具有挑战性的复杂酶促反应 .
常见试剂和条件: 涉及特乐定 A1 的反应中使用的常见试剂包括氧化剂、还原剂和各种催化剂。 这些反应的条件通常涉及特定的温度、pH 值和溶剂体系 .
科学研究应用
特乐定 A1 具有广泛的科学研究应用:
相似化合物的比较
- Teleocidin B
- Ergotamine
- Vinblastine
属性
IUPAC Name |
5-(3,7-dimethylocta-1,6-dien-3-yl)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O2/c1-8-27(6,13-9-10-17(2)3)21-11-12-22-23-19(15-28-24(21)23)14-20(16-31)29-26(32)25(18(4)5)30(22)7/h8,10-12,15,18,20,25,28,31H,1,9,13-14,16H2,2-7H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISDGNGREAJPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CCC=C(C)C)C=C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10907258 | |
| Record name | Teleocidin A 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70497-14-2, 102209-77-8 | |
| Record name | (2S,5S)-9-[(1R)-1-Ethenyl-1,5-dimethyl-4-hexen-1-yl]-1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70497-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Teleocidin A 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10907258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


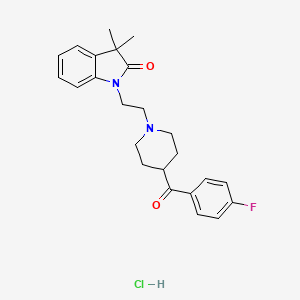
![(3-{[3-(2-Amino-2-Oxoethyl)-1-Benzyl-2-Ethyl-1h-Indol-5-Yl]oxy}propyl)phosphonic Acid](/img/structure/B1675666.png)
![2-[(E)-[4-[(4-acetyl-3-hydroxy-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675667.png)
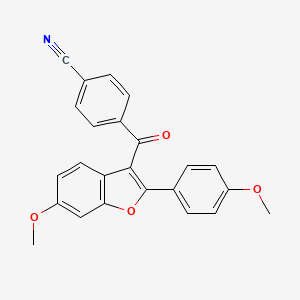
![2-[(E)-[4-[(3-hydroxy-4-propanoyl-2-propylphenyl)methoxy]phenyl]methylideneamino]guanidine](/img/structure/B1675669.png)
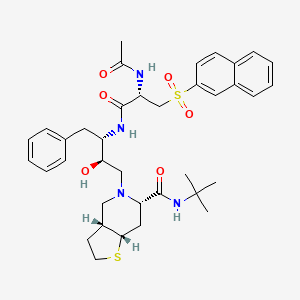

![4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide;hydrochloride](/img/structure/B1675675.png)

